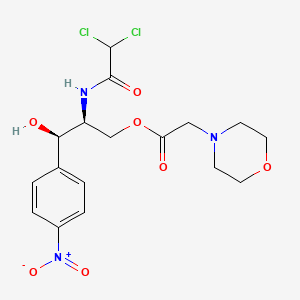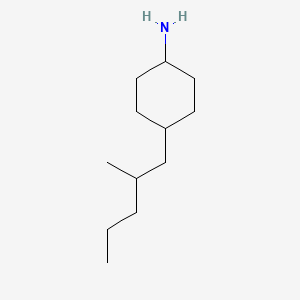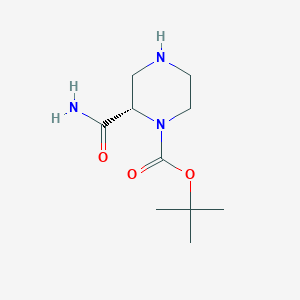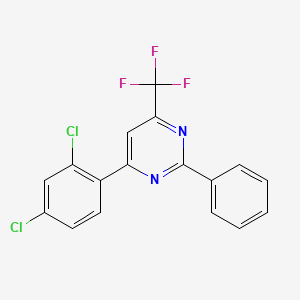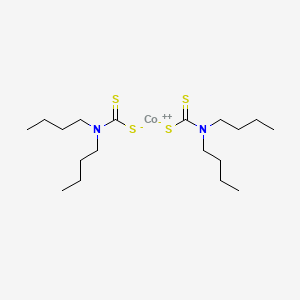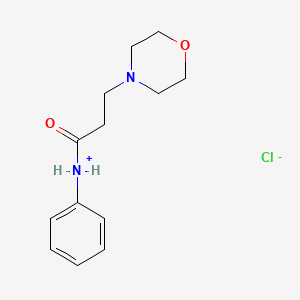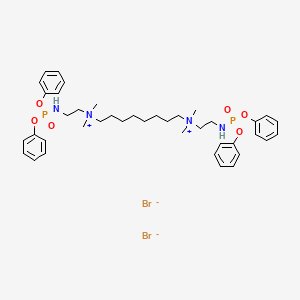
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound known for its unique structure and properties. It features a long octamethylene chain with dimethylammonium groups attached to diphenylphosphonoaminoethyl moieties, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of octamethylene dibromide with dimethyl(2-(diphenylphosphonoamino)ethyl)amine. This reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted ammonium salts.
科学的研究の応用
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) exerts its effects involves interactions with cellular membranes and proteins. The compound’s phosphonoamino groups can bind to specific molecular targets, influencing various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide): Similar structure but with diisopropyl groups instead of diphenyl groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Another compound with similar ammonium and phosphonoamino functionalities.
Uniqueness
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific diphenylphosphonoamino groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
特性
CAS番号 |
18671-87-9 |
|---|---|
分子式 |
C40H58Br2N4O6P2 |
分子量 |
912.7 g/mol |
IUPAC名 |
2-(diphenoxyphosphorylamino)ethyl-[8-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C40H58N4O6P2.2BrH/c1-43(2,35-31-41-51(45,47-37-23-13-9-14-24-37)48-38-25-15-10-16-26-38)33-21-7-5-6-8-22-34-44(3,4)36-32-42-52(46,49-39-27-17-11-18-28-39)50-40-29-19-12-20-30-40;;/h9-20,23-30H,5-8,21-22,31-36H2,1-4H3,(H,41,45)(H,42,46);2*1H/q+2;;/p-2 |
InChIキー |
NUMXJCFSROHULO-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(CCCCCCCC[N+](C)(C)CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


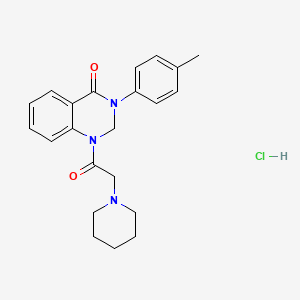
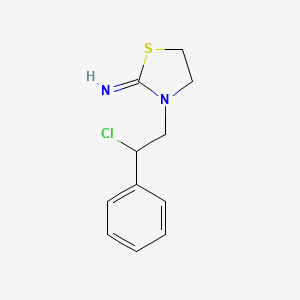
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
